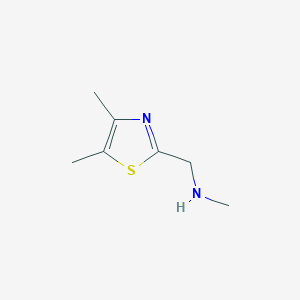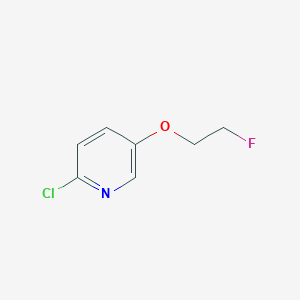
2-Chloro-5-(2-fluoroethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2-fluoroethoxy)pyridine is a chemical compound with the molecular formula C7H7ClFNO and a molecular weight of 175.59 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-fluoroethoxy)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-hydroxypyridine with 2-fluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction typically proceeds as follows:
2-chloro-5-hydroxypyridine+2-fluoroethanolK2CO3,refluxthis compound
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(2-fluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives, such as 2-aminopyridine or 2-thiocyanatopyridine.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of pyridine amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2-fluoroethoxy)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(2-fluoroethoxy)pyridine depends on its specific application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity . The molecular targets and pathways involved can vary widely depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoropyridine: A closely related compound with similar chemical properties but lacking the 2-fluoroethoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with a trifluoromethyl group instead of the 2-fluoroethoxy group.
Uniqueness
2-Chloro-5-(2-fluoroethoxy)pyridine is unique due to the presence of both chlorine and 2-fluoroethoxy substituents on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H7ClFNO |
|---|---|
Molekulargewicht |
175.59 g/mol |
IUPAC-Name |
2-chloro-5-(2-fluoroethoxy)pyridine |
InChI |
InChI=1S/C7H7ClFNO/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,3-4H2 |
InChI-Schlüssel |
FVULHHWBGORUIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1OCCF)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B13480040.png)
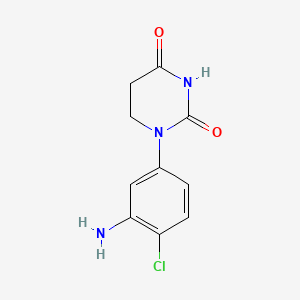
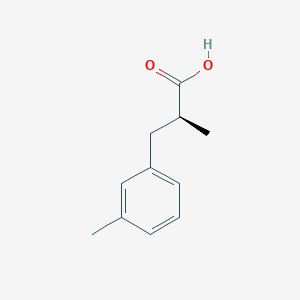
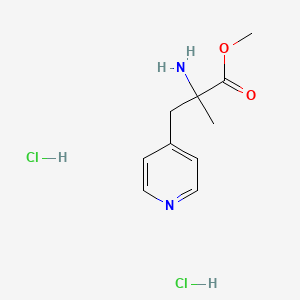
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid](/img/structure/B13480069.png)
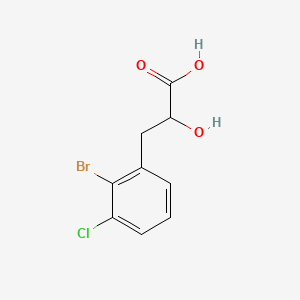
![2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480077.png)
![Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13480081.png)
![5-[[2,2-Dimethyl-3-(methylamino)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480082.png)
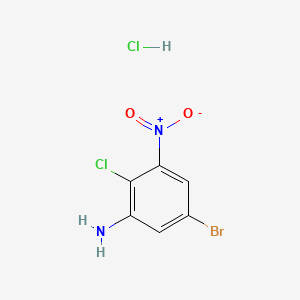

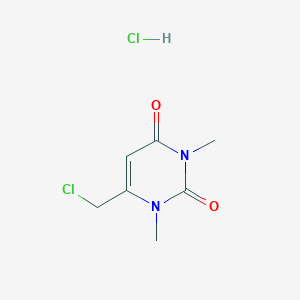
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
